
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl propionate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPO-7-propionate and is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of DPO-7-propionate is not fully understood, but it is believed to act through various pathways such as the inhibition of reactive oxygen species, the modulation of inflammatory cytokines, and the activation of antioxidant enzymes. These pathways are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DPO-7-propionate has been shown to have various biochemical and physiological effects such as the inhibition of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, the activation of antioxidant enzymes such as superoxide dismutase and catalase, and the induction of apoptosis in cancer cells. These effects are believed to be responsible for the potential therapeutic benefits of DPO-7-propionate in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPO-7-propionate for lab experiments is its high stability and solubility in various solvents, making it easy to handle and use in experiments. Another advantage is its low toxicity, making it safe to use in cell culture and animal experiments. However, one of the limitations of DPO-7-propionate is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on DPO-7-propionate. One of the directions is the development of new derivatives of DPO-7-propionate with improved properties such as increased potency and selectivity. Another direction is the investigation of the potential applications of DPO-7-propionate in the treatment of various diseases such as cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for DPO-7-propionate can lead to the production of this compound on a larger scale, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, DPO-7-propionate is a chemical compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method has been optimized to produce high yields, and it has been extensively studied for its potential therapeutic benefits. Although there are limitations to its use, the future directions for research on DPO-7-propionate are promising, and it is likely to continue to be an important compound in scientific research.
Métodos De Síntesis
The synthesis of DPO-7-propionate involves the condensation of 4-hydroxycoumarin and propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting intermediate is then reacted with dimethylformamide dimethyl acetal and acetic anhydride to produce the final product. This synthesis method has been optimized to produce high yields of DPO-7-propionate and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
DPO-7-propionate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPO-7-propionate has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, DPO-7-propionate has been shown to have pesticidal and herbicidal properties, making it a potential candidate for the development of new agrochemicals. In material science, DPO-7-propionate has been studied for its potential applications in the development of novel materials such as polymers and coatings.
Propiedades
Fórmula molecular |
C17H18O5 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) propanoate |
InChI |
InChI=1S/C17H18O5/c1-5-13(18)12-8-11-9(3)7-15(20)22-16(11)10(4)17(12)21-14(19)6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
DKRDUEIHHXWBCF-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)CC |
SMILES canónico |
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)
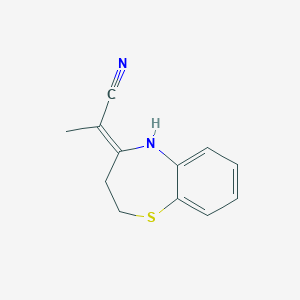
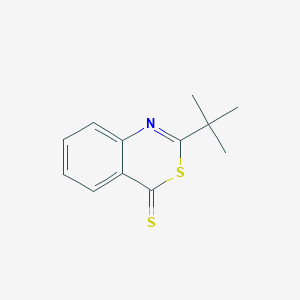
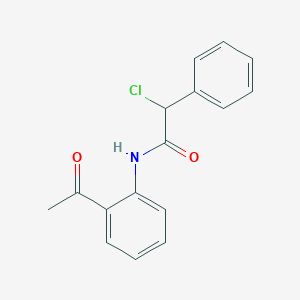

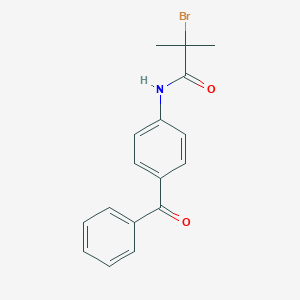
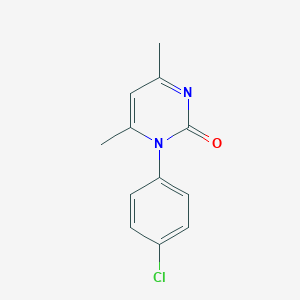


![6,6-dimethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-5-thione](/img/structure/B293248.png)
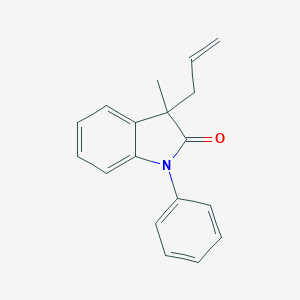
![1-phenyl-1,3-dihydrospiro[2H-indole-3,1'-cyclohexane]-2-thione](/img/structure/B293250.png)

